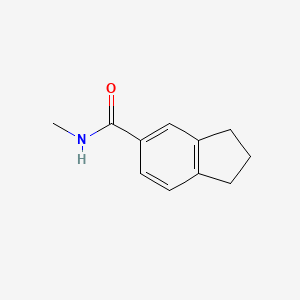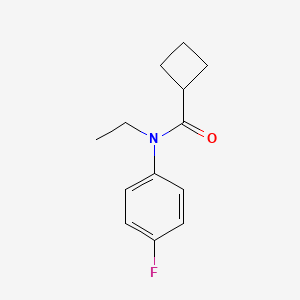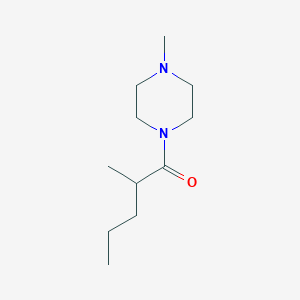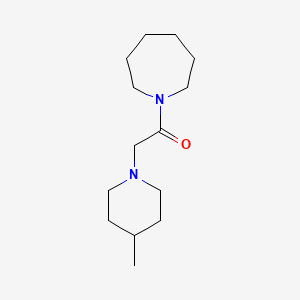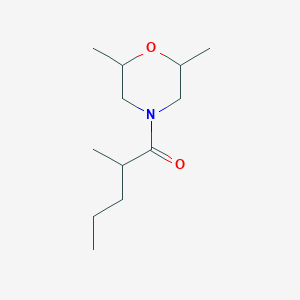
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one, also known as DMPK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMPK is a highly selective inhibitor of the protein kinase CK1δ, which plays a critical role in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
作用機序
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one acts as a highly selective ATP-competitive inhibitor of CK1δ. CK1δ is a serine/threonine protein kinase that phosphorylates various substrates, including clock proteins, DNA damage response proteins, and β-catenin. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one binds to the ATP-binding pocket of CK1δ, preventing the phosphorylation of downstream substrates. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to modulate the circadian rhythm by inhibiting CK1δ-mediated phosphorylation of clock proteins. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has also been shown to sensitize cancer cells to DNA-damaging agents by inhibiting CK1δ-mediated phosphorylation of DNA damage response proteins.
Biochemical and Physiological Effects:
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to modulate various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to modulate the expression of clock genes, such as Per1 and Per2, leading to the modulation of circadian rhythm. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has also been shown to sensitize cancer cells to DNA-damaging agents, leading to increased apoptosis. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to inhibit the Wnt signaling pathway by inhibiting the phosphorylation of β-catenin, leading to decreased cell proliferation.
実験室実験の利点と制限
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one is a highly selective inhibitor of CK1δ, making it a valuable tool compound for studying the role of CK1δ in various cellular processes. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to have good bioavailability and pharmacokinetic properties, making it a promising lead compound for drug discovery and development. However, 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has significant potential for drug discovery and development, and several future directions can be explored. First, the development of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one derivatives with improved solubility and selectivity for CK1δ could lead to the development of more potent and specific CK1δ inhibitors. Second, the combination of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one with other drugs, such as DNA-damaging agents or Wnt inhibitors, could lead to synergistic effects in cancer treatment. Third, the development of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one as a diagnostic tool for circadian rhythm disorders or DNA damage response defects could lead to improved patient outcomes. Finally, the identification of other targets of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one could lead to the development of new therapeutic strategies for various diseases.
Conclusion:
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one is a chemical compound with significant potential for drug discovery and development. Its highly selective inhibition of CK1δ makes it a valuable tool compound for studying various cellular processes. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to modulate circadian rhythm, DNA damage response, and Wnt signaling pathway, leading to potential applications in cancer treatment, circadian rhythm disorders, and other diseases. The development of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one derivatives, combination therapies, diagnostic tools, and identification of new targets could lead to significant advances in drug discovery and development.
合成法
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one involves the reaction of 2,6-dimethylmorpholine with 2-methylpentanone in the presence of a catalyst. The reaction yields 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one as a white crystalline solid with a melting point of 115-117 °C. The purity of 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one can be further improved through recrystallization or column chromatography.
科学的研究の応用
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been extensively studied for its potential applications in drug discovery and development. CK1δ is a promising drug target for various diseases, including cancer, Alzheimer's disease, and diabetes. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has been shown to inhibit CK1δ activity in vitro and in vivo, leading to the modulation of downstream signaling pathways. 1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one has also been used as a tool compound to study the role of CK1δ in circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-6-9(2)12(14)13-7-10(3)15-11(4)8-13/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKREYTWDYEBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CC(OC(C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-methylpentan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

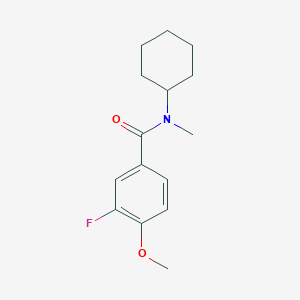
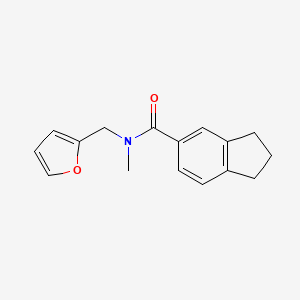
![1,4-Bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7500727.png)
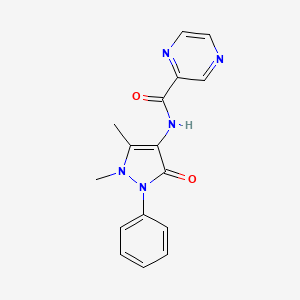
![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)
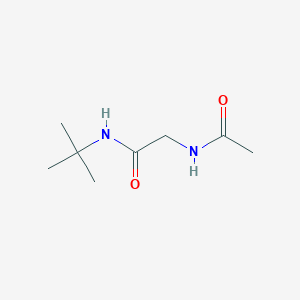
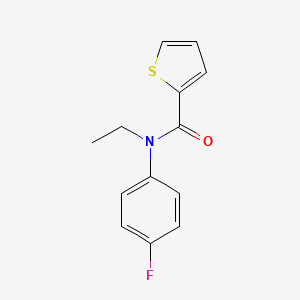
![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
